3-(2-Chlorophenyl)-1,2-thiazol-4-amine
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Overview
Description
3-(2-Chlorophenyl)-1,2-thiazol-4-amine is a heterocyclic compound that contains a thiazole ring substituted with a 2-chlorophenyl group and an amine group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1,2-thiazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with thiosemicarbazide in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-1,2-thiazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Chlorophenyl)-1,2-thiazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-1,2-thiazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-1,2-thiazol-4-amine: Similar structure but with the chlorine atom in a different position.
3-(2-Bromophenyl)-1,2-thiazol-4-amine: Similar structure but with a bromine atom instead of chlorine.
3-(2-Chlorophenyl)-1,2-oxazol-4-amine: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
3-(2-Chlorophenyl)-1,2-thiazol-4-amine is unique due to its specific substitution pattern and the presence of both a thiazole ring and a chlorine atom. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3-(2-Chlorophenyl)-1,2-thiazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The thiazole ring structure is known for its pharmacological versatility, often serving as a scaffold for various bioactive compounds. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant studies and data.
Structural Characteristics
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. Its structural complexity, including the presence of a chlorophenyl group, enhances its potential interactions with biological targets.
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Thiazole ring, chlorophenyl group | Antimicrobial, anticancer |
N-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazole-2-amine | Thiazole ring with methoxy substitution | Antiproliferative |
4-Amino-N-(5-methylthiazol-2-yl)-benzamide | Thiazole ring, amine group | Antimicrobial, anticancer |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies examining various thiazole derivatives, compounds containing the thiazole moiety demonstrated significant activity against a range of pathogens. For instance, derivatives with similar structural characteristics showed effective inhibition against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. A notable study evaluated the antiproliferative effects of thiazole derivatives on human cancer cell lines. The compound was found to inhibit cell proliferation effectively, with IC50 values indicating potent activity across different cancer types .
Case Study: Tubulin Inhibition
In one study focusing on thiazole derivatives as tubulin inhibitors, it was revealed that certain derivatives could bind to the colchicine binding site on tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase. The most potent compounds from this series displayed IC50 values ranging from 0.36 to 0.86 μM in various cancer cell lines .
Anticonvulsant Activity
The anticonvulsant effects of thiazole derivatives have also been investigated. Compounds similar to this compound have shown efficacy in models of seizure activity. For example, certain analogues demonstrated significant protection in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models . The structure-activity relationship (SAR) analysis indicated that halogen substitutions on the phenyl ring are crucial for enhancing anticonvulsant properties.
The biological activities of this compound are attributed to its interaction with specific molecular targets. These may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
- Receptor Interaction : It may interact with receptors that play roles in signal transduction pathways.
The exact mechanisms can vary based on the biological context and specific applications.
Properties
IUPAC Name |
3-(2-chlorophenyl)-1,2-thiazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c10-7-4-2-1-3-6(7)9-8(11)5-13-12-9/h1-5H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDZPMRGRZXEHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NSC=C2N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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